An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, a versatile heterocyclic building block. It details a robust synthetic protocol, spectroscopic characterization, and explores its potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and developers working with this compound and related structures.
Physicochemical Properties
1-Methyl-5-oxopyrrolidine-3-carboxylic acid, also known as N-methyl-pyroglutamic acid, is a derivative of pyroglutamic acid, a naturally occurring amino acid.[1] The introduction of a methyl group on the nitrogen atom significantly influences its physical and chemical characteristics.
Core Structural and Physical Data
A summary of the key physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid is presented in the table below. These values are a combination of experimentally derived data for related compounds and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| CAS Number | 42346-68-9 | [2] |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Melting Point | Estimated range: 115-135 °C | Based on similar structures[3][4] |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents | Based on structural analogy[5] |
| pKa | Data not available | - |
| XLogP3 | -1.0 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 57.6 Ų | [2] |
Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
The synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid can be efficiently achieved through a Michael addition-cyclization reaction between itaconic acid and methylamine. This one-pot synthesis is a common and straightforward method for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[6]
Causality of Experimental Choices
The choice of aqueous conditions for this reaction is driven by several factors. Water is an environmentally benign solvent, and the reactants, itaconic acid and methylamine (as an aqueous solution), are readily soluble in it. The reflux temperature provides the necessary activation energy for both the initial Michael addition of the methylamine to the α,β-unsaturated system of itaconic acid and the subsequent intramolecular cyclization to form the stable five-membered lactam ring. The acidification step at the end of the reaction is crucial for protonating the carboxylate salt, leading to the precipitation of the final carboxylic acid product.
Step-by-Step Experimental Protocol
Materials:
-
Itaconic acid
-
Methylamine (40% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (1.0 eq) in deionized water.
-
Addition of Methylamine: To the stirring solution, slowly add an aqueous solution of methylamine (1.1 eq). An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution reaches approximately 2.
-
Precipitation and Isolation: A white precipitate of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the product under vacuum to obtain the final 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
Synthesis Workflow Diagram
Caption: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
Analytical Characterization
The structural confirmation of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. Based on data from similar structures, the following chemical shift ranges can be anticipated: the methylene protons adjacent to the carbonyl group (COCH₂) are expected to appear as a multiplet around 2.6-2.7 ppm.[7] The methine proton (CH) at the 3-position will likely be a multiplet around 3.3-3.5 ppm.[7] The methylene protons attached to the nitrogen (NCH₂) should resonate at approximately 3.8-4.0 ppm.[7] The N-methyl group will be a singlet around 2.8-3.0 ppm. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift, typically above 12 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the lactam is expected around 175 ppm, while the carboxylic acid carbonyl will be in a similar region, around 174 ppm.[7] The carbons of the pyrrolidine ring are anticipated at approximately 34 ppm (C4), 36 ppm (C3), and 51 ppm (C2).[7] The N-methyl carbon will appear at a higher field, around 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by two key features characteristic of a carboxylic acid. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations.[8][9] A strong and sharp absorption band corresponding to the C=O stretching of the carboxylic acid will be present between 1710 and 1760 cm⁻¹.[8] The C=O stretch of the lactam will likely appear at a lower wavenumber, around 1680 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-OH]) and the loss of the entire carboxyl group ([M-CO₂H]).[10]
Reactivity and Potential Applications
1-Methyl-5-oxopyrrolidine-3-carboxylic acid is a bifunctional molecule, with both a carboxylic acid and a lactam moiety, making it a versatile building block in organic synthesis.
Key Reactions
-
Esterification: The carboxylic acid group can be readily esterified under standard conditions (e.g., reaction with an alcohol in the presence of an acid catalyst) to produce the corresponding esters.[4]
-
Amide Coupling: The carboxylic acid can be activated (e.g., with carbodiimides) to form amide bonds with various amines.
-
Reduction: The carboxylic acid can be selectively reduced to the corresponding alcohol.
-
Lactam Ring Opening: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed.
Applications in Drug Discovery and Materials Science
The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11] Derivatives of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1][4][7][12] Its rigid, chiral structure makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.
The bifunctional nature of this molecule also makes it a potential monomer for the synthesis of novel polyamides and other polymers with unique properties.
Safety and Handling
1-Methyl-5-oxopyrrolidine-3-carboxylic acid is classified as an irritant.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.[13]
Conclusion
1-Methyl-5-oxopyrrolidine-3-carboxylic acid is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the construction of more complex molecules. The insights provided in this guide are intended to facilitate its effective use in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]
-
1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem. Available from: [Link]
-
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3. PubChem. Available from: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]
-
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available from: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available from: [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available from: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]
-
Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. Available from: [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]
-
FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... ResearchGate. Available from: [Link]
-
Drug Discovery with Privileged Building Blocks | Tactics in Medicinal. Taylor & Francis eBooks. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available from: [Link]
Sources
- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 2. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Boc-5-氧代吡咯烷-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. 1-METHYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 42346-68-9 [chemicalbook.com]
